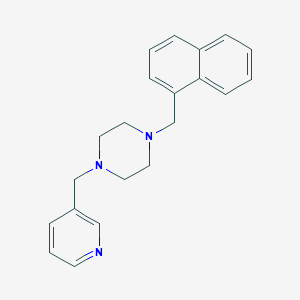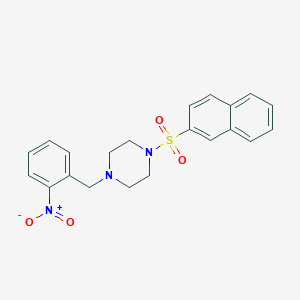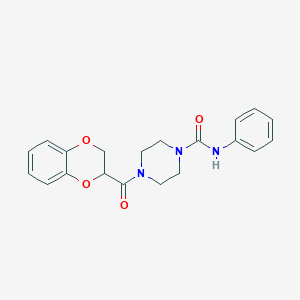
1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with naphthalen-1-ylmethyl and pyridin-3-ylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of naphthalen-1-ylmethyl chloride with 4-(pyridin-3-ylmethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of naphthalen-1-ylmethyl ketones or pyridin-3-ylmethyl ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Naphthalen-1-ylmethyl ketones or pyridin-3-ylmethyl ketones.
Reduction: Reduced derivatives of the original compound.
Substitution: Alkylated or acylated derivatives of the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Naphthalen-1-ylmethyl)piperazine: Lacks the pyridin-3-ylmethyl group, potentially altering its chemical and biological properties.
4-(Pyridin-3-ylmethyl)piperazine: Lacks the naphthalen-1-ylmethyl group, which may affect its binding affinity and specificity in biological systems.
Uniqueness
1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is unique due to the presence of both naphthalen-1-ylmethyl and pyridin-3-ylmethyl groups, which can confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Eigenschaften
Molekularformel |
C21H23N3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C21H23N3/c1-2-9-21-19(6-1)7-3-8-20(21)17-24-13-11-23(12-14-24)16-18-5-4-10-22-15-18/h1-10,15H,11-14,16-17H2 |
InChI-Schlüssel |
QGYFZZMPTKVOPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879013.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879018.png)
![2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879024.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyrazine-2-carboxylate](/img/structure/B10879047.png)
![3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol](/img/structure/B10879048.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10879051.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10879061.png)
![3,4-dimethoxy-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10879063.png)
![5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B10879069.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B10879073.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10879081.png)

![N-(4-{[4-(4-ethoxy-3-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879104.png)
